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1-(2,4,5-Trimethylphenyl)ethane-1,2-diol Documentation Hub

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  • Product: 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol
  • CAS: 1368689-23-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol: Synthesis, Characterization, and Research Applications

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is a vicinal diol whose specific properties and applications are not extensively documented in publicl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is a vicinal diol whose specific properties and applications are not extensively documented in publicly available chemical databases. This guide, therefore, takes a foundational approach, focusing on the logical synthesis of this molecule from a readily available precursor, 1-(2,4,5-trimethylphenyl)ethanone. By detailing a robust synthetic pathway, this document provides researchers with the necessary framework to produce, isolate, and characterize this compound for further investigation. The structural motif of a vicinal diol on a substituted phenyl ring is of interest in medicinal chemistry and materials science, often serving as a key intermediate or a pharmacophore itself. This guide will delve into the synthesis, purification, and analytical characterization of the target compound, underpinned by established principles of organic chemistry.

Physicochemical Properties of the Precursor and Target Compound

A comprehensive understanding of the starting material is crucial for a successful synthesis. The key properties of the precursor, 1-(2,4,5-trimethylphenyl)ethanone, are summarized in the table below. The properties for the target compound, 1-(2,4,5-trimethylphenyl)ethane-1,2-diol, are predicted based on its structure, as it is not a commercially cataloged compound.

Property1-(2,4,5-trimethylphenyl)ethanone (Precursor)1-(2,4,5-Trimethylphenyl)ethane-1,2-diol (Target)Data Source
CAS Number 2040-07-5Not available[1][2]
Molecular Formula C₁₁H₁₄OC₁₁H₁₆O₂[1][3] / Calculated
Molecular Weight 162.23 g/mol 180.24 g/mol [1][3] / Calculated
Appearance Likely a liquid or low-melting solidPredicted to be a white to off-white solidGeneral knowledge
Boiling Point Information not readily availablePredicted to be higher than the precursor due to hydrogen bondingGeneral knowledge
Melting Point Information not readily availablePredicted to be significantly higher than the precursorGeneral knowledge
Solubility Soluble in organic solventsPredicted to have moderate solubility in polar organic solventsGeneral knowledge

Proposed Synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

The most direct and reliable method to synthesize a 1,2-diol is through the dihydroxylation of the corresponding alkene. Therefore, a two-step synthetic sequence is proposed, starting from 1-(2,4,5-trimethylphenyl)ethanone.

  • Step 1: Olefination of 1-(2,4,5-trimethylphenyl)ethanone. The ketone is first converted to its corresponding terminal alkene, 1-(2,4,5-trimethylphenyl)ethene. A standard and high-yielding method for this transformation is the Wittig reaction.

  • Step 2: Dihydroxylation of 1-(2,4,5-trimethylphenyl)ethene. The resulting alkene is then subjected to dihydroxylation to yield the target vicinal diol. For laboratory-scale synthesis, this is commonly achieved using osmium tetroxide (OsO₄) with a stoichiometric re-oxidant.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,4,5-trimethylphenyl)ethene via Wittig Reaction

  • Reagents and Materials:

    • Methyltriphenylphosphonium bromide

    • A strong base (e.g., n-butyllithium or sodium hydride)

    • Anhydrous tetrahydrofuran (THF)

    • 1-(2,4,5-trimethylphenyl)ethanone (CAS: 2040-07-5)[1][2]

    • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of n-butyllithium in hexanes. The solution will turn a characteristic deep orange or yellow, indicating the formation of the ylide.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

    • Cool the ylide solution back to 0 °C and add a solution of 1-(2,4,5-trimethylphenyl)ethanone in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield pure 1-(2,4,5-trimethylphenyl)ethene.

Step 2: Dihydroxylation of 1-(2,4,5-trimethylphenyl)ethene

  • Reagents and Materials:

    • 1-(2,4,5-trimethylphenyl)ethene (from Step 1)

    • Osmium tetroxide (OsO₄) - EXTREMELY TOXIC AND VOLATILE, HANDLE WITH EXTREME CAUTION IN A FUME HOOD

    • A co-oxidant, such as N-methylmorpholine N-oxide (NMO)

    • A solvent mixture (e.g., acetone/water or t-butanol/water)

    • Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) for quenching

  • Procedure:

    • In a round-bottom flask, dissolve 1-(2,4,5-trimethylphenyl)ethene and NMO in a mixture of acetone and water.

    • To this stirring solution, add a catalytic amount of osmium tetroxide (as a solution in toluene or t-butanol).

    • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium bisulfite. Stir vigorously for 30 minutes to reduce the osmate esters.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 1-(2,4,5-trimethylphenyl)ethane-1,2-diol.

Synthetic Workflow Diagram

SynthesisWorkflow Ketone 1-(2,4,5-trimethylphenyl)ethanone (CAS: 2040-07-5) Alkene 1-(2,4,5-trimethylphenyl)ethene Ketone->Alkene Wittig Reaction (Ph3P=CH2, THF) Diol 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol (Target Compound) Alkene->Diol Dihydroxylation (cat. OsO4, NMO)

Caption: Proposed two-step synthesis of the target diol from its ketone precursor.

Characterization and Quality Control

Due to the lack of reference data, the synthesized 1-(2,4,5-trimethylphenyl)ethane-1,2-diol must be thoroughly characterized to confirm its structure and purity. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will confirm the presence of the diol's hydroxyl protons, the methine and methylene protons of the ethane-1,2-diol moiety, and the aromatic protons of the trimethylphenyl group. The integration of the signals will correspond to the number of protons in each environment.

    • ¹³C NMR will show the characteristic signals for the two carbon atoms bearing the hydroxyl groups, in addition to the aromatic and methyl carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, which will confirm the molecular formula of C₁₁H₁₆O₂.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the diol's hydroxyl groups.

Potential Applications and Future Research Directions

While specific applications for 1-(2,4,5-trimethylphenyl)ethane-1,2-diol are not yet established, its structural features suggest several areas for investigation:

  • Asymmetric Synthesis: Chiral versions of this diol could be explored as ligands for asymmetric catalysis.

  • Medicinal Chemistry: The substituted phenyl-diol motif is present in some biologically active molecules. This compound could serve as a scaffold for the synthesis of new drug candidates.

  • Polymer Science: Diols are common monomers for the synthesis of polyesters and polyurethanes. The bulky trimethylphenyl group could impart unique thermal and mechanical properties to such polymers.

Safety and Handling

  • 1-(2,4,5-trimethylphenyl)ethanone: Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.

  • Osmium Tetroxide: OsO₄ is extremely toxic, corrosive, and volatile. It should only be handled in a certified chemical fume hood by trained personnel. All glassware and waste should be decontaminated properly.

  • Wittig Reagents and Strong Bases: These reagents are often pyrophoric and/or corrosive. They must be handled under an inert atmosphere and with appropriate care.

Conclusion

References

  • PubChem Compound Summary for CID 25324365, (1S)-1-(2,4,5-trimethylphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]

  • 1-(2,4,6-trimethylphenyl)ethane-1,2-diol. PubChemLite. [Link]

  • 1-(2,4,5-TRIMETHYLPHENYL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]

  • Ethanone, 1-(2,4,5-trimethylphenyl)-. NIST Chemistry WebBook. [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4,5-trimethylphenyl)ethane-1,2-diol. This document provides in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4,5-trimethylphenyl)ethane-1,2-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance yield and purity.

Introduction

1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is a vicinal diol with potential applications as a building block in medicinal chemistry and materials science. The synthesis of this molecule can be approached through several routes, each presenting unique challenges and optimization opportunities. This guide will focus on two primary synthetic pathways: the dihydroxylation of 2,4,5-trimethylstyrene and the reduction of an α-hydroxy ketone intermediate derived from 1-(2,4,5-trimethylphenyl)ethanone.

Troubleshooting and Optimization Guide

This section addresses common issues encountered during the synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, providing potential causes and actionable solutions.

Route 1: Dihydroxylation of 2,4,5-Trimethylstyrene

This route involves the direct oxidation of the double bond of 2,4,5-trimethylstyrene.

  • Probable Cause: Incomplete Wittig reaction due to steric hindrance from the trimethylphenyl group on the starting ketone, 1-(2,4,5-trimethylphenyl)ethanone. The ylide may also be unstable.

  • Solution:

    • Reagent Choice: Use a more reactive and less sterically hindered phosphonium ylide, such as methyltriphenylphosphonium bromide with a strong base like n-butyllithium or sodium hydride.

    • Reaction Conditions: Conduct the reaction under strictly anhydrous conditions to prevent ylide quenching. Running the reaction at elevated temperatures (e.g., in refluxing THF or toluene) can help overcome the steric barrier.

    • Alternative: Consider a Horner-Wadsworth-Emmons reaction, which often provides better yields for hindered ketones.

  • Probable Cause (OsO₄/NMO - Upjohn Dihydroxylation): Inefficient catalytic turnover or steric hindrance.[1][2]

    • Solution: Increase the catalyst loading of OsO₄ slightly (from 1 mol% to 2-3 mol%). Ensure the N-methylmorpholine N-oxide (NMO) is fresh and anhydrous. The reaction may require longer reaction times or gentle heating (e.g., 40 °C) for sterically hindered alkenes.

  • Probable Cause (KMnO₄): Over-oxidation of the diol to carboxylic acids or other cleavage products.[3][4][5]

    • Solution: Maintain a low reaction temperature (0 °C or below) and a basic pH. Use a dilute solution of KMnO₄ and add it slowly to the reaction mixture. Quench the reaction as soon as the purple color of the permanganate disappears.

  • Probable Cause: With KMnO₄, oxidative cleavage of the double bond can lead to the formation of 2,4,5-trimethylbenzaldehyde and formaldehyde (which will be further oxidized). With OsO₄, incomplete hydrolysis of the osmate ester can be an issue.

  • Solution:

    • KMnO₄: Strict control of reaction conditions (low temperature, basic pH) is crucial.

    • OsO₄: Ensure complete hydrolysis of the osmate ester by adding a suitable quenching agent like sodium bisulfite or hydrogen sulfide.[6]

Route 2: Reduction of α-Hydroxy Ketone

This two-step route begins with the α-hydroxylation of 1-(2,4,5-trimethylphenyl)ethanone, followed by the reduction of the resulting α-hydroxy ketone.

  • Probable Cause (via α-Bromination/Hydrolysis): Incomplete bromination or side reactions during hydrolysis.[7]

    • Solution: For the bromination step, use a mild brominating agent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN) or an acid catalyst. During hydrolysis, use a non-basic method to avoid side reactions like polymerization.[8][9] A good approach is the displacement of the bromide with an acetate followed by acidic hydrolysis.[10][11]

  • Probable Cause (Direct Oxidation): Over-oxidation or low reactivity of the starting ketone.

    • Solution: Consider using a milder oxidizing agent. A modern approach involves the Cu(I)-catalyzed acylation of an arylzinc intermediate with acetoxyacetyl chloride, followed by acidic hydrolysis, which has been shown to be effective for a range of substituted acetophenones.[8][9][10][11]

  • Probable Cause: The choice of reducing agent and reaction conditions can significantly influence the stereochemical outcome.

  • Solution:

    • For anti-1,2-diols, chelation-controlled reduction using zinc borohydride can be highly selective.[12]

    • For syn-1,2-diols, achieving high selectivity can be more challenging. Some methods involve the use of bulky protecting groups on the hydroxyl group before reduction.[12]

    • Biocatalytic reductions using specific enzymes can also provide high stereoselectivity.[13][14]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally better for producing 1-(2,4,5-trimethylphenyl)ethane-1,2-diol?

A1: The choice of route depends on the available starting materials and the desired scale of the reaction.

  • Route 1 (Dihydroxylation): This is a more direct route if 2,4,5-trimethylstyrene is readily available or can be synthesized in high yield. However, it often involves the use of highly toxic and expensive reagents like osmium tetroxide. The potassium permanganate method is cheaper but can suffer from over-oxidation and lower yields.

  • Route 2 (Reduction of α-Hydroxy Ketone): This route starts from the more common 1-(2,4,5-trimethylphenyl)ethanone. While it involves more steps, it can offer better control over the reaction and may be more amenable to scale-up, especially with modern methods for α-hydroxylation.

Q2: What are the main safety concerns when working with osmium tetroxide?

A2: Osmium tetroxide (OsO₄) is highly toxic, volatile, and can cause severe damage to the eyes, skin, and respiratory tract.[15][16][17][18]

  • Handling: Always handle OsO₄ in a certified chemical fume hood.[15][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double nitrile gloves, a lab coat, and chemical splash goggles.[15][16][17]

  • Storage: Store OsO₄ in a tightly sealed container in a well-ventilated, cool, and dry place.[18]

  • Spills: Have a spill kit ready. Small spills can be neutralized with corn oil or sodium sulfite solution.[16][18]

Q3: How can I purify the final diol product?

A3: 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is a relatively polar compound.

  • Column Chromatography: This is a common method for purifying diols. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes, toluene, or water if the solubility allows) can be an effective purification method.

  • Extraction: Liquid-liquid extraction can be used during the work-up to remove nonpolar impurities.

Q4: How can I confirm the structure and purity of my final product?

A4: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The proton NMR spectrum should show characteristic signals for the aromatic protons, the methyl groups, the methine proton, and the methylene protons of the diol, as well as the hydroxyl protons (which may be broad or exchangeable with D₂O).[19][20]

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: Look for a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the diol.

  • Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the reaction and purification.

Experimental Protocols

Route 1: Dihydroxylation of 2,4,5-Trimethylstyrene

Step 1a: Synthesis of 2,4,5-Trimethylstyrene (Wittig Reaction)

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Allow the resulting yellow-orange solution to stir at room temperature for 1 hour.

  • Add a solution of 1-(2,4,5-trimethylphenyl)ethanone (1.0 eq) in anhydrous THF dropwise to the ylide solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting ketone is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to afford 2,4,5-trimethylstyrene.

Step 1b: Dihydroxylation of 2,4,5-Trimethylstyrene (Upjohn Conditions)

  • To a stirred solution of 2,4,5-trimethylstyrene (1.0 eq) in a mixture of acetone and water (10:1), add N-methylmorpholine N-oxide (NMO) (1.5 eq).[21]

  • To this mixture, add a catalytic amount of osmium tetroxide (0.02 eq, as a 2.5 wt% solution in t-butanol).

  • Stir the reaction at room temperature and monitor by TLC. The reaction mixture will turn dark brown.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Stir for 30 minutes, then extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography on silica gel (gradient elution, e.g., 10% to 50% ethyl acetate in hexanes).

Route 2: Synthesis from 1-(2,4,5-Trimethylphenyl)ethanone

Step 2a: Synthesis of α-Acetoxy-1-(2,4,5-trimethylphenyl)ethanone

This protocol is adapted from a general method for the synthesis of α-hydroxyacetophenones.[8][9][10]

  • Prepare a solution of the Grignard reagent from 1-bromo-2,4,5-trimethylbenzene and magnesium in THF.

  • In a separate flask, add anhydrous zinc chloride (0.5 eq) to THF and cool to 0 °C. Add the prepared Grignard reagent dropwise.

  • Add copper(I) chloride (1 mol%) to the arylzinc solution.

  • Add acetoxyacetyl chloride (1.0 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to yield the α-acetoxy ketone.

Step 2b: Hydrolysis to α-Hydroxy-1-(2,4,5-trimethylphenyl)ethanone

  • Dissolve the α-acetoxy ketone (1.0 eq) in a mixture of methanol and 5 M aqueous HCl (1:1).[9]

  • Heat the mixture at 40 °C under a nitrogen atmosphere for 4-6 hours, monitoring for completion by TLC.[9]

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to give the α-hydroxy ketone, which can be purified by chromatography if necessary.

Step 2c: Reduction to 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

  • Dissolve the α-hydroxy ketone (1.0 eq) in anhydrous methanol or ethanol and cool to 0 °C.

  • Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until the starting material is consumed (TLC).

  • Carefully quench the reaction by the slow addition of 1 M HCl until the pH is acidic.

  • Concentrate the mixture to remove the bulk of the alcohol.

  • Extract the aqueous residue with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude diol by column chromatography as described in Route 1.

Data Summary

CompoundMolecular FormulaMolecular WeightAppearance
1-(2,4,5-Trimethylphenyl)ethanoneC₁₁H₁₄O162.23 g/mol Colorless to pale yellow liquid or solid
2,4,5-TrimethylstyreneC₁₁H₁₄146.23 g/mol Colorless liquid
1-(2,4,5-Trimethylphenyl)ethane-1,2-diolC₁₁H₁₆O₂180.24 g/mol White to off-white solid

Visualizations

Synthetic Pathways

SynthesisPathways cluster_0 Route 1: Dihydroxylation cluster_1 Route 2: α-Hydroxy Ketone Reduction A 1-(2,4,5-Trimethylphenyl)ethanone B 2,4,5-Trimethylstyrene A->B Wittig Reaction C 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol B->C Dihydroxylation (OsO₄/NMO or KMnO₄) D 1-(2,4,5-Trimethylphenyl)ethanone E α-Hydroxy-1-(2,4,5-trimethylphenyl)ethanone D->E α-Hydroxylation F 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol E->F Reduction (e.g., NaBH₄)

Caption: Overview of the two primary synthetic routes to 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol.

Troubleshooting Logic for Dihydroxylation

TroubleshootingDihydroxylation Start Low Yield in Dihydroxylation Reagent Which reagent was used? Start->Reagent OsO4_Check Check NMO quality Increase catalyst loading Extend reaction time/gentle heat Reagent->OsO4_Check OsO₄/NMO KMnO4_Check Maintain T < 0°C Ensure basic pH Slow addition of dilute KMnO₄ Reagent->KMnO4_Check KMnO₄ Inefficient_Catalysis Inefficient catalysis OsO4_Check->Inefficient_Catalysis Overoxidation Over-oxidation likely KMnO4_Check->Overoxidation

Sources

Optimization

Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

Welcome to the technical support center for the synthesis of 1-(2,4,5-trimethylphenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challen...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4,5-trimethylphenyl)ethane-1,2-diol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind potential issues, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

The most reliable and common synthetic route to 1-(2,4,5-trimethylphenyl)ethane-1,2-diol involves a two-stage process: first, a Wittig olefination to create the styrene intermediate, followed by a dihydroxylation of the resulting double bond. This guide is structured to address specific problems that may arise in each of these critical steps.

Overall Synthesis Workflow

The logical flow from the starting aldehyde to the final diol product is visualized below. The primary challenges, which will be addressed in this guide, lie in controlling the reactivity of the intermediates and preventing unwanted side reactions.

G cluster_0 Step 1: Wittig Olefination cluster_1 Step 2: Dihydroxylation A 2,4,5-Trimethylbenzaldehyde C 1-Ethenyl-2,4,5-trimethylbenzene (Styrene Intermediate) A->C Wittig Reaction B Phosphonium Ylide (e.g., Ph3P=CH2) B->C E 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol (Final Product) C->E Dihydroxylation D OsO4 (cat.), NMO D->E

Caption: High-level overview of the two-step synthesis.

Part 1: Troubleshooting the Wittig Olefination Step

The conversion of 2,4,5-trimethylbenzaldehyde to 1-ethenyl-2,4,5-trimethylbenzene is a foundational step. The success of this reaction hinges on the efficient formation and reaction of the phosphonium ylide.

Frequently Asked Questions (FAQs)

Q1: My Wittig reaction has a very low yield, and I recover a significant amount of the starting 2,4,5-trimethylbenzaldehyde. What is the likely cause?

A1: This issue almost always points to inefficient formation of the phosphonium ylide. The ylide is a powerful nucleophile but also a very strong base, making it highly sensitive to reaction conditions.

  • Causality: The ylide is typically generated by deprotonating a phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH). If this deprotonation is incomplete, there will be insufficient ylide to react with the aldehyde.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The ylide is instantly quenched by protic solvents, including trace amounts of water. All glassware must be rigorously oven- or flame-dried, and anhydrous solvents are mandatory. Grignard reagents and ylides are intolerant of moisture.[1][2]

    • Verify Base Strength and Stoichiometry: Use a sufficiently strong base. While bases like NaOMe can be used for stabilized ylides, a non-stabilized ylide like methylenetriphenylphosphorane requires a much stronger base (e.g., n-BuLi, NaH).[3] Ensure at least one full equivalent of the base is added.

    • Temperature Control: Ylide formation is often conducted at low temperatures (e.g., 0 °C or below) to prevent side reactions, followed by slow warming upon addition of the aldehyde.[4]

Q2: My reaction mixture produced 2,4,5-trimethylbenzyl alcohol and 2,4,5-trimethylbenzoic acid as major byproducts. Why did this happen?

A2: You are observing the results of a Cannizzaro-type reaction . This is a classic side reaction for aldehydes that lack α-hydrogens, such as 2,4,5-trimethylbenzaldehyde.

  • Causality: This disproportionation reaction occurs when the aldehyde is exposed to a strong base. If the ylide is not formed efficiently or is slow to react, the strong base used for its generation (or the ylide itself acting as a base) will attack the aldehyde's carbonyl carbon. This leads to a transfer of a hydride, resulting in the formation of one molecule of the corresponding alcohol and one of the carboxylic acid (as its salt).

  • Mitigation Strategy: The key is to ensure the ylide is pre-formed and reacts quickly with the aldehyde. Add the aldehyde solution dropwise to the fully-formed ylide solution at a controlled temperature (e.g., 0 °C).[4] This ensures the aldehyde encounters the desired nucleophile (the ylide) rather than an excess of the strong base used for ylide generation.

Q3: Purification is difficult due to the triphenylphosphine oxide (Ph₃P=O) byproduct. What is the best way to remove it?

A3: The formation of the highly stable P=O double bond is the thermodynamic driving force for the Wittig reaction, but removing the Ph₃P=O byproduct is a common challenge.[3]

  • Recommended Purification Methods:

    • Crystallization: Ph₃P=O is often crystalline and less soluble in non-polar solvents than the desired alkene product. After the reaction workup, concentrating the crude product and triturating with a solvent like hexanes or a mixture of hexanes/diethyl ether can often precipitate the Ph₃P=O, which can then be removed by filtration.

    • Chromatography: If crystallization is ineffective, column chromatography on silica gel is a reliable method. The styrene product is non-polar and will elute quickly with a non-polar eluent (e.g., hexanes or petroleum ether), while the more polar Ph₃P=O will be retained on the column.

Part 2: Troubleshooting the Dihydroxylation Step

The conversion of the styrene intermediate to the vicinal diol is an oxidation reaction. The primary challenge here is preventing over-oxidation, which cleaves the carbon-carbon bond.

Frequently Asked Questions (FAQs)

Q1: The main impurity in my final product is 2,4,5-trimethylbenzaldehyde. How is this possible, and how can I prevent it?

A1: The formation of the starting aldehyde from the previous step is a clear indication of oxidative cleavage . This is the most common and significant side reaction in dihydroxylation.

  • Causality: While the goal is to form the diol, the diol itself can be further oxidized under the reaction conditions. This subsequent oxidation cleaves the C1-C2 bond of the ethane-1,2-diol moiety, breaking it down into two carbonyl compounds. In this case, the products are 2,4,5-trimethylbenzaldehyde and formaldehyde. This pathway is intentionally exploited in the Johnson-Lemieux oxidation.[5]

  • Troubleshooting and Prevention:

    • Temperature Control: Over-oxidation is often exacerbated by elevated temperatures. Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can significantly suppress this side reaction.[6]

    • Choice of Co-oxidant: While osmium tetroxide (OsO₄) is the catalyst, a stoichiometric co-oxidant is used to regenerate it.[7] Some co-oxidants are harsher than others. N-Methylmorpholine N-oxide (NMO) is generally mild and effective (Upjohn dihydroxylation). Using stronger oxidants like sodium periodate (NaIO₄) greatly increases the risk of cleavage.[5]

    • Control of pH: The reaction pH can influence the rate of over-oxidation. Standard Upjohn or Sharpless AD conditions are typically buffered or run under slightly basic conditions, which favors diol formation over cleavage.[8]

Q2: My reaction is very slow or stalls before all the styrene is consumed. What could be the problem?

A2: A sluggish reaction points to an issue with the catalytic cycle.

  • Causality: The dihydroxylation relies on the continuous regeneration of the active Os(VIII) species. If the co-oxidant is depleted, impure, or if the catalyst is sequestered or precipitates, the reaction will stop.

  • Troubleshooting Steps:

    • Verify Co-oxidant Quality: Ensure the co-oxidant (e.g., NMO) is fresh and has been stored correctly. Anhydrous NMO can be hygroscopic, and the hydrated form may have different reactivity.

    • Solvent System: The reaction is often run in a biphasic or mixed-solvent system (e.g., acetone/water or t-BuOH/water) to accommodate the solubility of all components.[6] An improper solvent ratio can hinder the reaction rate.

    • Catalyst Loading: While catalytic, a sufficient amount of OsO₄ is needed. If catalyst loading is too low, the reaction rate will be impractically slow.

Q3: I am attempting an asymmetric dihydroxylation (AD), but the enantiomeric excess (ee) of my diol is very low. How can I improve stereoselectivity?

A3: Achieving high enantioselectivity in a Sharpless Asymmetric Dihydroxylation requires precise control over the reaction environment to ensure the desired chiral pathway dominates.

  • Causality: Low ee can result from a competing, non-asymmetric secondary catalytic cycle.[5] This can be promoted by incorrect temperature, improper ligand-to-osmium ratio, or certain co-oxidants.

  • Optimization Strategies:

    • Use Pre-mixed Reagents: For consistency, use commercially available AD-mix-α or AD-mix-β.[7] These mixtures contain the OsO₄ catalyst, the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL), co-oxidant (K₃[Fe(CN)₆]), and base in optimized ratios.

    • Strict Temperature Control: Sharpless AD reactions are typically run at low temperatures (e.g., 0 °C) to maximize enantioselectivity.

    • Slow Substrate Addition: Adding the styrene substrate slowly to the reaction mixture can sometimes help maintain the fidelity of the primary, asymmetric catalytic cycle.

Summary of Potential Side Products and Mitigation
Side ProductOriginating StepCausative MechanismPrimary Mitigation Strategy
2,4,5-Trimethylbenzyl alcohol Wittig OlefinationCannizzaro ReactionPre-form the ylide and add the aldehyde slowly to the ylide solution.
2,4,5-Trimethylbenzoic acid Wittig OlefinationCannizzaro ReactionPre-form the ylide and add the aldehyde slowly to the ylide solution.
2,4,5-Trimethylbenzaldehyde DihydroxylationOxidative CleavageMaintain low reaction temperature (0 °C to RT); use a mild co-oxidant like NMO.
Visualizing Key Reaction and Side-Reaction Pathways

The following diagram illustrates the desired synthetic route and the critical side reactions that can divert intermediates from the main pathway.

G A 2,4,5-Trimethylbenzaldehyde B 1-Ethenyl-2,4,5-trimethylbenzene A->B + Ph3P=CH2 (Wittig) S1 Cannizzaro Products: - 2,4,5-Trimethylbenzyl alcohol - 2,4,5-Trimethylbenzoic acid A->S1 + Strong Base (No Ylide) C 1-(2,4,5-Trimethylphenyl) ethane-1,2-diol B->C + OsO4/NMO (Dihydroxylation) S2 Oxidative Cleavage Product: 2,4,5-Trimethylbenzaldehyde C->S2 Over-oxidation S2->A (Re-forms starting material)

Caption: Desired synthesis pathway and key off-target reactions.

Optimized Experimental Protocols
Protocol 1: Wittig Olefination

This protocol is designed to minimize Cannizzaro side reactions.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add methyltriphenylphosphonium bromide (1.1 eq) to anhydrous Tetrahydrofuran (THF) in an oven-dried, three-neck flask equipped with a magnetic stirrer and thermometer.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe. A deep orange or red color indicates the formation of the ylide.[4] Allow the mixture to stir at this temperature for 1 hour.

  • Aldehyde Addition: Dissolve 2,4,5-trimethylbenzaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer to a separatory funnel, extract with diethyl ether (3x), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude oil via flash column chromatography (eluting with hexanes) to separate the non-polar styrene product from the polar triphenylphosphine oxide.

Protocol 2: Upjohn Dihydroxylation

This protocol uses a mild co-oxidant to prevent oxidative cleavage.

  • Setup: In a round-bottom flask, dissolve the 1-ethenyl-2,4,5-trimethylbenzene (1.0 eq) from the previous step in a 10:1 mixture of acetone and water.

  • Reagent Addition: Add N-Methylmorpholine N-oxide (NMO) (1.2 eq) to the solution and stir until it dissolves.

  • Catalyst Addition: Cool the mixture to 0 °C. Add a catalytic amount of osmium tetroxide (OsO₄) (e.g., 0.01-0.02 eq, typically as a 2.5% solution in t-butanol). Caution: OsO₄ is highly toxic and volatile. Handle only in a certified fume hood with appropriate personal protective equipment.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-16 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by adding a small amount of solid sodium bisulfite or a saturated aqueous solution of sodium thiosulfate. Stir for 30 minutes.

  • Extraction and Purification: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

References
  • BenchChem (2025).
  • Wikipedia.
  • Organic Chemistry Portal. Wittig Reaction.
  • Sigma-Aldrich.
  • SciSpace.
  • Arkivoc (2020). Racemic or enantioselective osmium-catalyzed dihydroxylation of olefins under near-neutral conditions.
  • ResearchG
  • BenchChem (2025). Application Notes and Protocols for the Grignard Reaction with 3,4,5-Trimethoxybenzaldehyde.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol. This document provides in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals investigating the degradation pathways of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and accurate experimental outcomes.

I. Understanding the Degradation Landscape

The microbial degradation of substituted aromatic compounds is a complex process governed by the concerted action of various enzymatic systems. In the case of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, we must consider the metabolic fate of both the trimethyl-substituted aromatic ring and the ethane-1,2-diol side chain. The presence of three methyl groups on the benzene ring can influence the position of initial enzymatic attack due to steric hindrance and altered electronic properties.

Bacteria, particularly from the genera Pseudomonas and Rhodococcus, are well-known for their remarkable ability to degrade a wide array of aromatic hydrocarbons.[1][2] Their catabolic versatility is largely attributed to a diverse arsenal of oxygenases and dehydrogenases.

Proposed Initial Degradation Pathways

Based on existing literature for structurally similar compounds, two primary initial lines of enzymatic attack on 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol are plausible:

  • Oxidation of the Aromatic Ring: Monooxygenases or dioxygenases can hydroxylate the aromatic ring, leading to the formation of a substituted catechol. For trimethylbenzenes, degradation is often initiated by oxidation of a methyl group or the ring itself.[3][4]

  • Oxidation of the Ethane-1,2-diol Side Chain: The diol side chain can be a target for alcohol and aldehyde dehydrogenases, leading to the formation of corresponding keto-alcohols, carboxylic acids, or cleavage of the side chain.

The subsequent steps would likely involve ring cleavage of the catechol intermediate via ortho or meta pathways, eventually funneling the resulting aliphatic products into central metabolic pathways like the tricarboxylic acid (TCA) cycle.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and challenges encountered during the study of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol degradation.

Microbial Culture and Enrichment

Q1: I am unable to isolate a microbial strain capable of degrading 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol. What should I do?

A1:

  • Source of Inoculum: The choice of inoculum is critical. Consider sourcing from environments with a history of contamination with alkylated aromatic compounds, such as petroleum-contaminated soils or industrial wastewater treatment sludges.

  • Enrichment Strategy:

    • Acclimation: Start with a low concentration of the target compound (e.g., 10-50 mg/L) in your enrichment culture to minimize toxicity and allow for microbial adaptation.

    • Co-substrate: If the compound does not support growth as a sole carbon source, consider adding a more readily utilizable co-substrate like toluene or succinate to encourage the growth of aromatic-degrading microorganisms.[5]

    • Patience is Key: Enrichment for degraders of complex molecules can take several weeks to months of sequential transfers.

  • Culture Conditions: Ensure optimal growth conditions (pH, temperature, aeration) for the target microorganisms. For Pseudomonas and Rhodococcus, a pH around 7.0 and a temperature of 25-30°C are generally suitable.

Q2: My microbial culture grows, but the concentration of the target compound is not decreasing. What could be the reason?

A2:

  • Co-metabolism vs. Metabolism: The microorganisms might be growing on residual carbon sources from the inoculum or impurities in the media, and not actively degrading your target compound.

  • Toxicity: The concentration of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol might be inhibitory. Try a lower starting concentration.

  • Analytical Issues: Ensure your analytical method is accurately quantifying the compound and that it is not being lost due to abiotic factors like volatilization or adsorption to the culture vessel. Running a sterile control is crucial to differentiate biotic from abiotic loss.

Analytical Methodology: HPLC & GC-MS

Q3: I am observing significant peak tailing for 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and its potential metabolites in my HPLC analysis. How can I improve the peak shape?

A3: Peak tailing is a common issue when analyzing polar compounds like diols and phenols.[6][7]

  • Mobile Phase pH: The pH of your mobile phase can significantly impact the ionization state of your analytes. For phenolic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can suppress silanol interactions on the column and improve peak shape.

  • Column Choice: Consider using a column with end-capping or a different stationary phase (e.g., a polar-embedded phase) that is less prone to secondary interactions with polar analytes.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[6]

  • System Contamination: Active sites in the HPLC system (e.g., frits, tubing) can cause tailing. Flushing the system with a strong, appropriate solvent may help.

Q4: I am having trouble detecting the degradation intermediates using GC-MS. What are the possible reasons?

A4:

  • Derivatization: Many expected degradation intermediates (e.g., catechols, carboxylic acids) are polar and non-volatile. They require derivatization (e.g., silylation with BSTFA or MSTFA) to increase their volatility and thermal stability for GC-MS analysis.

  • Injector Temperature: The injector temperature might be too high, causing thermal degradation of your analytes, or too low, leading to incomplete volatilization. Optimization of the injector temperature is crucial.

  • Column Activity: Active sites on the GC column can lead to poor peak shape or complete loss of polar analytes. Ensure you are using a well-deactivated column. If you suspect column activity, you can try to "prime" the column by injecting a high concentration of a derivatizing agent.[8]

  • Ion Source Contamination: The ion source can become contaminated over time, leading to a loss of sensitivity. Regular cleaning and maintenance are essential.[9]

Q5: My baseline is drifting during my HPLC or GC analysis. What could be the cause?

A5:

  • HPLC:

    • Mobile Phase: Inconsistent mobile phase composition, inadequate degassing, or contamination of the mobile phase can cause baseline drift.

    • Column Temperature: Fluctuations in column temperature can lead to baseline drift. Using a column oven is highly recommended.

    • Detector: A dirty flow cell or a failing lamp in a UV detector can also be the culprit.[6]

  • GC:

    • Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising baseline.

    • Carrier Gas Purity: Impurities in the carrier gas can accumulate on the column and elute, causing baseline instability. Using high-purity gas and appropriate traps is important.[10]

    • Leaks: A small leak in the system can introduce oxygen, which can damage the column and lead to increased bleed.[11]

III. Experimental Protocols

Protocol 1: Enrichment and Isolation of Degrading Microorganisms
  • Media Preparation: Prepare a basal salts medium (BSM) containing essential minerals. A typical recipe includes (per liter of deionized water):

    • K2HPO4: 1.5 g

    • KH2PO4: 0.5 g

    • (NH4)2SO4: 1.0 g

    • MgSO4·7H2O: 0.2 g

    • FeSO4·7H2O: 0.01 g

    • CaCl2·2H2O: 0.02 g

    • Trace element solution: 1 ml

    • Adjust pH to 7.0-7.2. Autoclave for 20 minutes at 121°C.

  • Enrichment:

    • In a 250 ml Erlenmeyer flask, combine 100 ml of sterile BSM with 1-5 g of your inoculum (e.g., soil, sludge).

    • Add 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol from a sterile stock solution to a final concentration of 50 mg/L.

    • Incubate at 28°C on a rotary shaker at 150 rpm.

    • Monitor for turbidity and degradation of the target compound over time using HPLC.

    • Once significant degradation is observed, transfer 10 ml of the culture to 90 ml of fresh BSM with the target compound. Repeat this transfer at least 3-5 times.

  • Isolation:

    • Prepare serial dilutions of the final enrichment culture in sterile saline.

    • Plate the dilutions onto BSM agar plates containing 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol as the sole carbon source (supplied via vapor phase or incorporated into the agar).

    • Incubate the plates at 28°C until distinct colonies appear.

    • Isolate individual colonies and re-streak to ensure purity.

    • Confirm the degradative ability of the pure isolates in liquid culture.

Protocol 2: Analysis of Degradation Products by HPLC-DAD
  • Sample Preparation:

    • Collect 1 ml of culture broth at specified time intervals.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 ml/min.

    • Injection Volume: 10 µl.

    • Detector: Diode Array Detector (DAD) scanning from 200-400 nm.

  • Data Analysis:

    • Quantify the parent compound using a standard curve.

    • Identify potential metabolites by their retention times and UV-Vis spectra.

Protocol 3: Identification of Metabolites by GC-MS
  • Sample Extraction:

    • To 50 ml of cell-free supernatant, adjust the pH to ~2.0 with HCl.

    • Extract three times with an equal volume of ethyl acetate.

    • Pool the organic phases and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Re-dissolve the residue in 50 µl of pyridine.

    • Add 50 µl of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70°C for 30 minutes.

  • GC-MS Conditions (Example):

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 ml/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 10 minutes.

    • MSD Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Quadrupole: 150°C.

    • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Identify derivatized metabolites by comparing their mass spectra with libraries (e.g., NIST) and known standards if available.

IV. Data Presentation & Visualization

Table 1: Troubleshooting Guide for HPLC Analysis
Problem Potential Cause Solution
Peak Tailing Secondary interactions with silanolsLower mobile phase pH; use an end-capped column.[7]
Column overloadDilute the sample.[6]
Baseline Drift Temperature fluctuationsUse a column oven.
Mobile phase issuesDegas mobile phase thoroughly; use high-purity solvents.
Poor Resolution Inappropriate mobile phaseOptimize the gradient and solvent composition.
Column degradationReplace the column.
Table 2: Troubleshooting Guide for GC-MS Analysis
Problem Potential Cause Solution
No/Low Signal for Polar Analytes Lack of volatility/thermal stabilityDerivatize samples (e.g., silylation).
Peak Tailing/Broadening Active sites in the liner or columnUse a deactivated liner; trim the column inlet.[8]
Inappropriate injector temperatureOptimize injector temperature.
High Background/Noise Column bleedUse a low-bleed column; operate within temperature limits.[10]
System leaksPerform a leak check.[11]
Diagrams

degradation_workflow cluster_enrichment Enrichment & Isolation cluster_degradation Degradation Experiment cluster_analysis Analytical Workflow enrichment Enrichment Culture isolation Isolation on Agar Plates enrichment->isolation pure_culture Pure Culture isolation->pure_culture degradation Degradation in Liquid Culture pure_culture->degradation sampling Time-course Sampling degradation->sampling hplc HPLC-DAD Analysis sampling->hplc extraction Extraction & Derivatization sampling->extraction gcms GC-MS Analysis extraction->gcms

Caption: Experimental workflow for studying the degradation of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol.

proposed_pathway A 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol B Oxidation of Side Chain (Dehydrogenases) A->B C Ring Hydroxylation (Mono-/Dioxygenases) A->C D Keto-alcohol/Carboxylic Acid Intermediates B->D E Trimethyl-substituted Catechol C->E D->E Further Metabolism F Ring Cleavage (Dioxygenases) E->F G Aliphatic Intermediates F->G H TCA Cycle G->H

Caption: Proposed initial degradation pathways for 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol.

V. References

  • Haner, A., Hohener, P., & Zeyer, J. (1997). Degradation of Trimethylbenzene Isomers by an Enrichment Culture under N2O-Reducing Conditions. Applied and Environmental Microbiology, 63(3), 1171–1174.

  • Haner, A., Hohener, P., & Zeyer, J. (1997). Degradation of Trimethylbenzene Isomers by an Enrichment Culture under N(inf2)O-Reducing Conditions. Applied and Environmental Microbiology.

  • Schröder, S., et al. (2019). Biodegradability of Trimethylbenzene Isomers under Denitrifying and Sulfate-Reducing Conditions. Water, 11(2), 398.

  • Haner, A., Hohener, P., & Zeyer, J. (1997). Degradation of Trimethylbenzene Isomers by an Enrichment Culture under N(inf2)O-Reducing Conditions. Applied and Environmental Microbiology, 63(3), 1171-1174.

  • Kibet, J. K., et al. (2017). The Degradation of O-ethyltoluene and 1,3,5-Trimethylbenzene in Lake Naivasha Wetland, Kenya. Journal of Environmental & Analytical Toxicology, 7(5).

  • Ladino-Orjuela, G., et al. (2016). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Reviews of Environmental Contamination and Toxicology, 237, 105–121.

  • Sharma, S., et al. (2014). Pseudomonas in Biodegradation. International Journal of Pure & Applied Bioscience, 2(1), 213-217.

  • Whyte, L. G., et al. (1998). Biodegradation of petroleum hydrocarbons by psychrotrophic Pseudomonas strains possessing both alkane (alk) and naphthalene (nah) catabolic pathways. Applied and Environmental Microbiology, 64(7), 2578–2585.

  • Zhumagalieva, Z., et al. (2019). ENZYMATIC KINETICS OF THE OXIDATION OF 2,3,6-TRIMETHYLPHENOL IN THE PRESENCE OF IMMOBILIZED PEROXIDASE. SWS Earth and Planetary Sciences (EPS) eLibrary.

  • Agilent Technologies. (n.d.). GC Troubleshooting Guide.

  • Jeon, J., et al. (2013). Pseudomonads Rule Degradation of Polyaromatic Hydrocarbons in Aerated Sediment. Environmental Science & Technology, 47(24), 14339–14347.

  • Nogales, J., et al. (2020). Degradation of Aromatic Compounds in Pseudomonas: A Systems Biology View. ResearchGate.

  • Deeb, R. A., & Alvarez-Cohen, L. (2000). Aerobic Biotransformation of Gasoline Aromatics in MultiComponent Mixtures. Bioremediation Journal, 4(2), 171–179.

  • Li, X., et al. (2020). Process Intensification of 2,3,6-trimethylphenol Oxidation in a Rotating Packed Bed Reactor. Chemical Engineering and Processing - Process Intensification, 154, 108027.

  • Braddock, J. F., et al. (1997). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. Applied and Environmental Microbiology, 63(8), 3149–3154.

  • HPLC Troubleshooting methods Guide. (n.d.). Analytical Chemistry, Trinidad & Tobago, Lab Resources.

  • Persee. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers.

  • Khan, I., et al. (2013). Bacterial Degradation of Aromatic Compounds. Journal of Basic & Applied Sciences, 9, 482-493.

  • ACE. (n.d.). HPLC Troubleshooting Guide.

  • Kim, D., et al. (2002). Monocyclic Aromatic Hydrocarbon Degradation by Rhodococcus sp. Strain DK17. Applied and Environmental Microbiology, 68(7), 3270–3277.

  • Kourkouli, S., et al. (2024). Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage. Biodegradation.

  • Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.

  • Patel, K. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Journal of Pharmaceutical Research International, 36(6), 56-66.

  • Drawell. (2023, June 30). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.

  • Landa, A. S., et al. (1998). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 26(4), 361-369.

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10698, 2,4,6-Trimethylphenol.

  • Fuchs, G., et al. (2011). Microbial degradation of aromatic compounds — from one strategy to four. Nature Reviews Microbiology, 9(11), 803-816.

  • Kim, D., et al. (2002). Monocyclic Aromatic Hydrocarbon Degradation by Rhodococcus sp. Strain DK17. Applied and Environmental Microbiology, 68(7), 3270-3277.

  • Çağlar, Y., & Saka, E. T. (2025). Dispersive Liquid–Liquid Microextraction Method Utilizing a Novel Peripherally Tetra-Substituted Ni(II) Phthalocyanine as a Sensor Prior to UV-Visible Spectrophotometry for the Determination of Co. MOLECULES.

  • Sigma-Aldrich. (n.d.). GC Troubleshooting.

  • Plotnikova, E., et al. (2023). Rhodococcus Strains from the Specialized Collection of Alkanotrophs for Biodegradation of Aromatic Compounds. Microorganisms, 11(3), 693.

  • Kuyukina, M., & Ivshina, I. (2022). Rhodococcus strains as a good biotool for neutralizing pharmaceutical pollutants and obtaining therapeutically valuable products: Through the past into the future. Frontiers in Microbiology, 13, 988383.

  • Thermo Fisher Scientific. (n.d.). Chromatography Troubleshooting Guides-Gas Chromatography.

  • Wang, Y., et al. (2017). The In Vitro Enzymatic Degradation of Cross-Linked Poly(trimethylene carbonate) Networks. Polymers, 9(11), 603.

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol and Other Catalysts in Asymmetric Synthesis

For professionals in drug development and chemical research, the selection of an appropriate chiral catalyst is a critical decision that dictates the stereochemical outcome of a synthesis. This guide provides a comparati...

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and chemical research, the selection of an appropriate chiral catalyst is a critical decision that dictates the stereochemical outcome of a synthesis. This guide provides a comparative analysis of the potential efficacy of a simple, acyclic vicinal diol, represented by 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol, against well-established and structurally diverse chiral catalysts. Our objective is to furnish researchers with the data and insights necessary to make informed decisions in catalyst selection for asymmetric transformations.

While 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol is not extensively documented in the scientific literature, its performance can be extrapolated from studies on analogous simple, acyclic diols. This guide will therefore focus on a foundational comparison of this class of catalysts with C2-symmetric diols like TADDOL and BINOL, and other widely used chiral auxiliaries such as Evans' oxazolidinones. The benchmark reaction for this comparative analysis will be the enantioselective addition of diethylzinc to benzaldehyde, a classic test for the effectiveness of new chiral ligands.

The Role of Ligand Architecture in Asymmetric Catalysis

The efficacy of a chiral catalyst is intrinsically linked to its three-dimensional structure. Key architectural features that govern enantioselectivity include:

  • Symmetry: C2-symmetric ligands, such as TADDOL and BINOL, possess a twofold rotational axis that reduces the number of possible transition states, often leading to higher enantioselectivity. Acyclic diols like 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol lack this element of symmetry, which can result in a more complex mixture of diastereomeric transition states and consequently, lower enantiomeric excess (ee).

  • Rigidity: The conformational rigidity of a ligand is crucial for creating a well-defined and predictable chiral environment around the metal center. The tartrate-derived backbone of TADDOLs and the bi-naphthyl scaffold of BINOL provide a rigid framework. In contrast, the conformational flexibility of acyclic diols can lead to a less ordered transition state, diminishing stereochemical control.[1]

  • Steric Hindrance: The steric bulk of the ligand influences the facial selectivity of the substrate's approach to the reactive center. The trimethylphenyl group in the titular diol provides significant steric hindrance, which could, in principle, direct the stereochemical course of a reaction. However, the effectiveness of this steric influence is dependent on the overall conformational control of the molecule.

Comparative Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a robust benchmark for evaluating the performance of chiral catalysts. The following table summarizes the performance of various classes of chiral ligands in this transformation, providing a basis for comparison.

Chiral Ligand ClassSpecific LigandLigand Loading (mol%)Temperature (°C)Yield (%)Enantiomeric Excess (ee%)Predominant EnantiomerReference
Acyclic Vicinal Diol (Carbohydrate-based) Methyl 4,6-O-benzylidene-α-D-glucopyranoside2007545S[1][2]
C2-Symmetric Diol (TADDOL-type) TADDOL-CPOP100>9991R[3]
C2-Symmetric Diol (BINOL-type) (S)-BINOL with Ti(OiPr)₄1009399S[4]
Amino Alcohol (1R,2S)-(-)-N-Pyrrolidinylnorephedrine209997S[5]
Amino Alcohol (Fructose-derived) D-fructose-derived amino alcohol 2220010092S[2]
Chiral Diamine 3,4-diamino-1,2:5,6-O-isopropylidene-D-mannitol with Ti(OtBu)₄2.10 to RT7893S[6]

As the data indicates, the more structurally rigid and C2-symmetric TADDOL and BINOL ligands, as well as certain amino alcohols, generally afford significantly higher enantioselectivities compared to the simpler, more flexible carbohydrate-derived diol. While the specific trimethylphenyl-substituted diol of our topic may offer improved performance over the carbohydrate-based example due to increased steric bulk, it is unlikely to match the efficacy of the more sophisticated catalyst architectures without further structural modification.

Mechanistic Insights

The superior performance of catalysts like TADDOL and BINOL can be attributed to their ability to form well-defined, catalytically active species.

Proposed Catalytic Cycle for a TADDOL-Titanium Complex:

In the presence of a titanium alkoxide, TADDOL forms a chiral titanium complex. This complex then coordinates with both the aldehyde and the diethylzinc, bringing them into close proximity within a chiral environment. The ethyl group is then transferred from the zinc to the si-face or re-face of the aldehyde, dictated by the steric and electronic properties of the TADDOL ligand.

G TADDOL TADDOL Active_Catalyst Chiral Ti-TADDOLate Complex TADDOL->Active_Catalyst Reacts with Ti_alkoxide Ti(OiPr)4 Ti_alkoxide->Active_Catalyst Intermediate Ternary Complex [Catalyst-Aldehyde-Et2Zn] Active_Catalyst->Intermediate Coordinates Aldehyde Benzaldehyde Aldehyde->Intermediate Diethylzinc Et2Zn Diethylzinc->Intermediate Product_complex Product-Catalyst Complex Intermediate->Product_complex Ethyl Transfer Product_complex->Active_Catalyst Releases Product, Regenerates Catalyst Product Chiral Alcohol Product_complex->Product

Caption: Proposed catalytic cycle for the TADDOL-Ti catalyzed addition of diethylzinc to an aldehyde.

Asymmetric Alkylation using Evans' Oxazolidinone Auxiliaries: A Comparative Alternative

For the synthesis of chiral carboxylic acid derivatives, an alternative and highly reliable method involves the use of Evans' oxazolidinone chiral auxiliaries. This substrate-based approach provides excellent stereocontrol in alkylation reactions.

The oxazolidinone auxiliary is first acylated, and then the resulting imide is enolized. The chiral auxiliary directs the approach of an electrophile (e.g., an alkyl halide) to one face of the enolate, leading to the formation of a new stereocenter with high diastereoselectivity. The auxiliary can then be cleaved to yield the desired chiral carboxylic acid, alcohol, or other derivatives.

Performance Data for Evans' Asymmetric Alkylation:

Chiral AuxiliaryElectrophileDiastereomeric RatioYield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:185[7]
(4S)-4-isopropyl-2-oxazolidinoneAllyl iodide>98:290[8]

This method consistently provides very high levels of stereocontrol and is a valuable alternative to catalytic enantioselective methods, particularly when high diastereomeric purity is paramount.

Experimental Protocols

Reproducibility is a cornerstone of scientific integrity. The following are detailed protocols for the benchmark reactions discussed.

Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Diol Ligand

This protocol is a generalized procedure based on methodologies for screening chiral diols.[2]

  • Materials:

    • Chiral diol ligand (e.g., 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol)

    • Titanium(IV) isopropoxide (Ti(OiPr)₄)

    • Diethylzinc (1.0 M solution in hexanes)

    • Benzaldehyde

    • Anhydrous hexane

    • Standard Schlenk line glassware and syringes

  • Procedure:

    • Under an inert atmosphere (argon or nitrogen), add the chiral diol ligand (0.05 mmol, 20 mol%) to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Add anhydrous hexane (0.25 mL) to dissolve the ligand.

    • Add Ti(OiPr)₄ (104 µL, 0.35 mmol, 1.4 eq) to the solution and stir at room temperature for 30 minutes to pre-form the catalyst.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the diethylzinc solution (0.75 mL, 0.75 mmol, 3 eq) dropwise to the cooled mixture.

    • Add freshly distilled benzaldehyde (0.25 mmol, 1 eq) to the reaction mixture.

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

    • Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Protocol 2: Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol is adapted from established procedures for the diastereoselective alkylation of N-acyl oxazolidinones.[8]

  • Materials:

    • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

    • n-Butyllithium (n-BuLi)

    • Propanoyl chloride

    • Sodium bis(trimethylsilyl)amide (NaHMDS)

    • Allyl iodide

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Acylation: Dissolve the chiral auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under argon and cool to -78 °C. Add n-BuLi (1.05 eq) dropwise and stir for 15 minutes. Add propanoyl chloride (1.1 eq) and stir for 1 hour at -78 °C before warming to room temperature. Purify the N-propionyl oxazolidinone.

    • Alkylation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 eq) and stir for 30 minutes to form the sodium enolate. Add allyl iodide (1.2 eq) and stir at -78 °C until the reaction is complete (monitored by TLC).

    • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract with an appropriate organic solvent, dry the combined organic layers, and concentrate.

    • Purification and Analysis: Purify the product by flash chromatography. The diastereomeric ratio can be determined by GC or ¹H NMR analysis of the crude product.

    • Auxiliary Cleavage (Hydrolysis): Dissolve the purified product in a mixture of THF and water. Cool to 0 °C and add a solution of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂). Stir until cleavage is complete. Work up to isolate the chiral carboxylic acid and the recovered auxiliary.

G cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep_Start Add chiral diol to flame-dried Schlenk flask Add_Solvent Dissolve in anhydrous hexane Prep_Start->Add_Solvent Add_Ti Add Ti(OiPr)4 Add_Solvent->Add_Ti Stir_Catalyst Stir at RT for 30 min Add_Ti->Stir_Catalyst Cool_Reaction Cool to 0 °C Stir_Catalyst->Cool_Reaction Add_Et2Zn Add Et2Zn solution Cool_Reaction->Add_Et2Zn Add_Aldehyde Add benzaldehyde Add_Et2Zn->Add_Aldehyde Stir_Reaction Stir at 0 °C (Monitor by TLC) Add_Aldehyde->Stir_Reaction Quench Quench with aq. NH4Cl Stir_Reaction->Quench Extract Extract with Et2O Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify Analyze Analyze ee% by chiral HPLC/GC Purify->Analyze

Caption: Experimental workflow for the enantioselective addition of diethylzinc to benzaldehyde.

Conclusion

While simple, acyclic vicinal diols such as 1-(2,4,5-Trimethylphenyl)ethane-1,2-diol represent a straightforward class of potential chiral ligands, the available data on analogous compounds suggests that their efficacy in achieving high enantioselectivity is limited by their conformational flexibility. For researchers targeting high stereochemical purity, the use of well-established, structurally rigid, and C2-symmetric catalysts like TADDOLs and BINOLs is highly recommended for catalytic transformations. Alternatively, the use of chiral auxiliaries, such as Evans' oxazolidinones, provides a robust and predictable method for achieving excellent stereocontrol in stoichiometric reactions. The choice between these approaches will ultimately depend on the specific synthetic challenge, including the nature of the substrate, the desired product, and the required level of enantiomeric or diastereomeric purity.

References

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